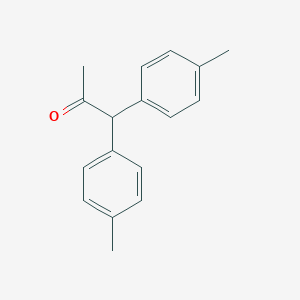

1,1-bis(4-methylphenyl)propanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(4-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-12-4-8-15(9-5-12)17(14(3)18)16-10-6-13(2)7-11-16/h4-11,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSZHJGDZGCIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622598 | |

| Record name | 1,1-Bis(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158212-03-4 | |

| Record name | 1,1-Bis(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Bis 4 Methylphenyl Propanone and Its Analogues

Established Synthetic Pathways for 1,1-bis(4-methylphenyl)propanone

The formation of this compound generally involves the creation of one or more carbon-carbon bonds, connecting two toluene-derived rings to a central propanone unit. The classical and most direct approach falls under the umbrella of Friedel-Crafts reactions, though other ketone synthesis methodologies have also been developed.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to this compound. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of this compound, this would typically involve the reaction of toluene (B28343) with a derivative of propanoic acid.

A common approach is the reaction of toluene with propionyl chloride or propanoic anhydride. The reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequently used option. libretexts.org The methyl group on the toluene ring is an ortho-, para-director; however, in Friedel-Crafts acylations, the para-substituted product is often favored due to steric hindrance. libretexts.org

The general reaction proceeds as follows: 2 Toluene + Propionyl Chloride/Anhydride --(AlCl₃)--> this compound + HCl/Propanoic Acid

In a related experimental setup for the acylation of toluene with acetyl chloride, the reaction is initiated by forming a suspension of anhydrous aluminum chloride in a solvent like methylene (B1212753) chloride, to which the acetyl chloride is added. Subsequently, a solution of toluene is introduced. scribd.com A similar procedure can be envisioned for the synthesis of the target molecule using the appropriate propionyl precursor.

A study on the Friedel–Crafts acylation of toluene with propionic anhydride was conducted using solid superacid catalysts. researchgate.net This research demonstrated that at a temperature of 180 °C and a toluene to propionic anhydride molar ratio of 5:1, a 62% conversion of propionic anhydride could be achieved after 3 hours, yielding exclusively the mono-acylated product, 4'-methylpropiophenone, with 67% selectivity for the para-isomer. researchgate.net While this study focused on mono-acylation, it provides a basis for understanding the conditions that could be adapted for the diarylation required to form this compound.

| Acylating Agent | Catalyst | Key Observations |

| Propionyl Chloride | AlCl₃ | Standard Lewis acid catalyst for Friedel-Crafts acylation. libretexts.org |

| Propanoic Anhydride | Solid Superacid (UDCaT-5) | Leads to mono-acylated product with high para-selectivity. researchgate.net |

Ketone Synthesis Routes

Beyond direct Friedel-Crafts acylation, other established methods for ketone synthesis can be adapted to produce diarylated propanones. These routes often involve the coupling of different precursor molecules.

One such alternative is the Fukuyama coupling reaction , which involves the reaction of a thioester with an organozinc reagent, catalyzed by a palladium complex. While typically challenging for the synthesis of unsymmetrical diaryl ketones, the use of Pd(dba)₂ as a catalyst has been shown to effectively convert a variety of aryl thioesters to diaryl ketones in good yields. rsc.org This could potentially be applied to the synthesis of this compound by coupling a p-tolyl thioester with a p-tolylzinc reagent.

Another approach involves the palladium-catalyzed α-arylation of ketones . This method has become a general and useful tool for forming C-C bonds between an aromatic carbon and the alpha-carbon of a ketone. nih.gov The process involves generating an enolate from a ketone, which is then coupled with an aryl halide in the presence of a palladium catalyst. For this compound, this could involve the arylation of 1-(4-methylphenyl)propan-1-one with a p-tolyl halide. The development of sterically hindered, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of this reaction. nih.gov

| Synthetic Route | Key Reagents | Catalyst |

| Fukuyama Coupling | Aryl thioester, Organozinc reagent | Pd(dba)₂ rsc.org |

| α-Arylation of Ketones | Ketone, Aryl halide, Base | Palladium complex with phosphine or NHC ligands nih.gov |

Exploration of Alternative Synthetic Strategies

Recent research has focused on developing more efficient and versatile methods for the synthesis of diaryl ketones, some of which present novel strategies applicable to this compound.

A reversed-polarity (umpolung) approach has been developed for the synthesis of diaryl ketones. nih.gov This method is based on the in situ generation of acyl anion equivalents from 2-aryl-1,3-dithianes and their subsequent palladium-catalyzed direct arylation with aryl bromides. The resulting 2,2-diaryl-1,3-dithianes can then be hydrolyzed to the corresponding diaryl ketones. This strategy has been successfully applied to the synthesis of the anti-cholesterol drug fenofibrate (B1672516) on a multi-gram scale. nih.gov

Palladium-catalyzed carbonylative cross-coupling reactions represent another modern approach. For instance, a method for the carbonylative synthesis of diaryl ketones from arenes and arylboronic acids has been reported. acs.org This reaction proceeds through the C(sp²)-H thianthrenation of the arene, followed by a palladium-catalyzed carbonylative coupling with the arylboronic acid, yielding the diaryl ketone.

Furthermore, a nickel-catalyzed synthesis of dialkyl ketones from N-alkyl pyridinium (B92312) salts and activated carboxylic acids has been demonstrated. nih.gov While focused on dialkyl ketones, the principle of coupling amines and carboxylic acids under reductive conditions could potentially be extended to the synthesis of diaryl ketones with appropriate aromatic starting materials.

| Strategy | Key Features | Potential Application |

| Umpolung Synthesis | In situ generation of acyl anion equivalents from dithianes. nih.gov | Synthesis from a 2-(p-tolyl)-1,3-dithiane and a p-tolyl bromide. |

| Carbonylative Cross-Coupling | C(sp²)-H activation and carbonylation. acs.org | Coupling of toluene with a p-tolylboronic acid in the presence of a CO source. |

| Nickel-Catalyzed Coupling | Coupling of amine and carboxylic acid derivatives. nih.gov | A potential, though less direct, route using p-toluidine (B81030) and a p-tolyl carboxylic acid derivative. |

Reaction Mechanisms in the Synthesis of Diarylated Propanones

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies for diarylated propanones. The formation of the key carbon-carbon bonds is at the heart of these mechanistic considerations.

Mechanistic Investigations of Carbon-Carbon Bond Formation

In Friedel-Crafts acylation , the mechanism involves the formation of a highly electrophilic acylium ion. sigmaaldrich.com The Lewis acid catalyst, such as AlCl₃, coordinates to the halogen of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of toluene in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the acylated product. sigmaaldrich.com

For palladium-catalyzed α-arylation of ketones , the proposed mechanism involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The ketone is deprotonated by a base to form an enolate, which then undergoes transmetalation with the arylpalladium(II) complex. The final step is the reductive elimination from the arylpalladium enolate intermediate, which forms the new carbon-carbon bond of the α-arylated ketone and regenerates the Pd(0) catalyst. nih.gov Detailed computational studies using Density Functional Theory (DFT) have supported a four-step cycle of oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination in the arylation of α,β-unsaturated ketones. chemrxiv.org

Catalytic Systems in Propanone Synthesis

The choice of catalyst is a critical factor influencing the efficiency, selectivity, and scope of diarylated propanone synthesis.

In Friedel-Crafts acylation , traditional catalysts include strong Lewis acids like AlCl₃ and FeCl₃, as well as Brønsted acids such as concentrated sulfuric acid. sigmaaldrich.com However, these catalysts are often required in stoichiometric amounts and can generate significant waste. Consequently, the development of solid acid catalysts, such as zeolites and modified zirconia, has been an area of active research. researchgate.net For example, the solid superacid UDCaT-5, a modified zirconia, has been shown to be an active, selective, and robust catalyst for the acylation of toluene with propionic anhydride. researchgate.net

For palladium-catalyzed reactions , the catalytic system consists of a palladium precursor and a ligand. The nature of the ligand is crucial for the success of the reaction. Early systems for α-arylation of ketones utilized sterically hindered and electron-rich phosphine ligands. nih.gov More recently, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for these transformations. The choice of ligand can influence the rate of reductive elimination and promote the oxidative addition step. organic-chemistry.org In some cases, phosphine-free palladium systems, such as those using Pd(dba)₂, have also been found to be effective, for example, in the Fukuyama coupling for diaryl ketone synthesis. rsc.org

| Reaction Type | Catalytic System | Role of Catalyst |

| Friedel-Crafts Acylation | AlCl₃ | Lewis acid, activates the acylating agent to form an acylium ion. sigmaaldrich.com |

| Friedel-Crafts Acylation | Solid Superacids (e.g., UDCaT-5) | Heterogeneous acid catalyst, facilitates the reaction with easier separation. researchgate.net |

| Palladium-catalyzed α-arylation | Pd complex with phosphine or NHC ligands | Catalyzes the coupling of an enolate with an aryl halide via a catalytic cycle. nih.gov |

| Fukuyama Coupling | Pd(dba)₂ | Phosphine-free palladium catalyst for the coupling of thioesters and organozinc reagents. rsc.org |

Stereochemical Control in Synthesis

While this compound itself is an achiral molecule, the stereoselective synthesis of its chiral analogues, where the two aryl groups are non-identical or where a stereocenter is introduced on the propane (B168953) backbone, is of significant interest for applications in medicinal chemistry and materials science. Achieving a high degree of stereocontrol in the formation of such molecules often relies on asymmetric catalysis.

Recent advancements have focused on the enantioselective Friedel-Crafts alkylation of arenes with various electrophiles. For instance, the use of chiral Brønsted acids as catalysts has been shown to be effective in the enantioselective synthesis of diarylindolylmethanes and triarylmethanes from in situ-generated ortho-quinone methides. rsc.org This approach, which relies on hydrogen-bonding to control the stereochemical outcome, could be adapted for the synthesis of chiral 1,1-diarylpropanone analogues.

Another promising strategy involves the use of chiral primary amine catalysts in asymmetric retro-Claisen reactions. This method has been successfully employed for the synthesis of chiral β,β-diaryl-α-branched ketones with excellent diastereo- and enantioselectivities. acs.org The reaction proceeds through a tandem sequence of C-C bond formation and cleavage, followed by a stereospecific enamine protonation, offering a powerful tool for constructing complex chiral architectures. acs.org

The development of novel chiral catalysts is central to advancing stereoselective synthesis. For example, new chiral Ru(II) and Rh(I) complexes with PNNP-type ligands have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with up to 97% enantiomeric excess (ee). nih.gov Such catalysts could be employed in the asymmetric reduction of a prochiral diaryl ketone to generate a chiral alcohol, which can then be further functionalized.

Organocatalysis has also emerged as a powerful tool for enantioselective C-C bond formation. Chiral imidazolidinone catalysts have been used for the enantioselective Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes, achieving high yields and enantioselectivities. princeton.edu This methodology demonstrates the potential of organocatalysis to control the formation of stereocenters in reactions leading to diaryl compounds.

The table below summarizes selected examples of stereoselective synthesis methodologies applicable to the preparation of chiral analogues of this compound.

| Catalytic System | Reactants | Product Type | Key Features |

| Chiral Phosphoric Acid | Indoles/Phenols, o-hydroxybenzhydryl alcohols | Diarylindolylmethanes, Triarylmethanes | In situ generation of ortho-quinone methides; high enantioselectivity via H-bonding. rsc.org |

| Chiral Primary Amine | β-diketones, o-quinone methides | β,β-diaryl-α-branched ketones | Tandem retro-Claisen reaction; excellent diastereo- and enantioselectivity. acs.org |

| Chiral Ru(II)/Rh(I) Complexes | Aromatic ketones, hydrogen source | Chiral secondary alcohols | Asymmetric transfer hydrogenation; high enantiomeric excess. nih.gov |

| Chiral Imidazolidinone | Pyrroles, α,β-unsaturated aldehydes | β-pyrrolyl carbonyls | Organocatalytic Friedel-Crafts alkylation; high enantioselectivity. princeton.edu |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of diaryl ketones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste. In line with the principles of green chemistry, considerable effort has been directed towards developing more environmentally benign alternatives.

A key focus has been the replacement of homogeneous Lewis acid catalysts with solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying product purification. Examples of solid acid catalysts investigated for Friedel-Crafts acylation include zeolites, sulfated zirconia, and other supported metal oxides. These catalysts have been shown to effectively promote the acylation of aromatic compounds with acylating agents like acid anhydrides, often under solvent-free conditions, further enhancing the green credentials of the process.

The use of solid superacids, such as Al₂O₃-ZrO₂/S₂O₈²⁻, has been reported for the acylation of various aromatic compounds with benzoyl chloride derivatives, affording diaryl ketones in good to excellent yields (75-93%). rsc.org These solid superacids are recoverable and reusable, offering a more sustainable approach to diaryl ketone synthesis. rsc.org

Another green strategy is the use of less hazardous acylating agents. While acyl chlorides are common, carboxylic acids or anhydrides can be used as greener alternatives in some catalytic systems. For instance, stable and non-hygroscopic aluminum dodecatungstophosphate has been shown to be an effective catalyst for Friedel-Crafts acylation reactions using carboxylic acids or acetic anhydride in the absence of a solvent.

Palladium-catalyzed carbonylation of olefins has also been presented as a green alternative to the classical Friedel-Crafts acylation for the synthesis of ketones. nih.gov This method utilizes readily available olefins and carbon monoxide, avoiding the use of corrosive acyl halides or anhydrides. nih.gov

The table below presents a comparison of traditional and green chemistry approaches for the synthesis of diaryl ketones.

| Approach | Catalyst | Acylating Agent | Solvent | Key Advantages |

| Traditional | AlCl₃ (stoichiometric) | Acyl chloride | Chlorinated solvents | High reactivity |

| Green | Zeolites, Sulfated Zirconia | Acid anhydride | Solvent-free | Catalyst recyclability, reduced waste |

| Green | Solid Superacids | Acyl chloride/anhydride | Solvent-free | High yields, reusable catalyst rsc.org |

| Green | Palladium complexes | Olefins, CO | Various | Avoids corrosive reagents nih.gov |

Gram-Scale and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to gram-scale and larger industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The Friedel-Crafts acylation, being a primary route, presents specific challenges in this regard.

Heat Management: The Friedel-Crafts acylation is a highly exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The choice of reactor, stirring efficiency, and the use of cooling systems are critical parameters. For instance, in a described procedure for the Friedel-Crafts acylation of toluene, the reaction is cooled in an ice bath during the addition of reagents to control the temperature.

Reagent Addition: The rate of addition of the reactants can significantly impact the reaction outcome. A slow, controlled addition of the acylating agent or the aromatic substrate is often necessary to maintain the optimal reaction temperature and minimize side reactions. Addition funnels are commonly used in laboratory-scale setups for this purpose.

Catalyst Loading and Quenching: While laboratory syntheses may use an excess of the Lewis acid catalyst, for economic and environmental reasons, minimizing the catalyst loading is a key goal in scalable synthesis. After the reaction is complete, the catalyst must be safely quenched. This is typically done by carefully adding the reaction mixture to ice-water, which hydrolyzes the aluminum chloride and dissolves the resulting aluminum salts.

Work-up and Purification: On a larger scale, extraction and purification methods need to be efficient and scalable. The use of large volumes of organic solvents for extraction should be minimized where possible. Purification techniques such as distillation or recrystallization are commonly employed to obtain the final product with the desired purity.

Process Safety: The handling of corrosive and reactive materials like aluminum chloride and acyl chlorides requires stringent safety protocols, especially on a large scale. The evolution of hydrogen chloride gas during the reaction also needs to be managed through appropriate scrubbing systems.

The industrial manufacture of related compounds, such as ethylbenzene (B125841) via Friedel-Crafts alkylation, provides insights into scalable processes. These are often continuous processes carried out in the liquid phase at elevated temperatures and pressures, with careful control over catalyst and promoter concentrations to optimize yield and selectivity.

Advanced Spectroscopic Characterization and Structure Elucidation of 1,1 Bis 4 Methylphenyl Propanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the presence of the two p-tolyl groups, the methine proton, and the acetyl group that constitute 1,1-bis(4-methylphenyl)propan-2-one.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR provides primary information regarding the chemical environment, number, and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display four distinct signals corresponding to the four unique proton environments in the molecule. The aromatic protons of the two equivalent para-substituted phenyl rings are expected to present as a classic AA'BB' system, resulting in two doublets. The methine proton (CH) will appear as a singlet, and the protons of the two aromatic methyl groups will produce a single singlet due to their chemical equivalence. Similarly, the methyl protons of the acetyl group will also yield a singlet. Protons on carbons adjacent to a carbonyl group are typically deshielded and appear in the 2-2.5 ppm range. oregonstate.edu

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum allows for the counting of non-equivalent carbon atoms. libretexts.org For this molecule, nine distinct signals are expected: the carbonyl carbon, six signals for the aromatic carbons (two quaternary and four protonated, with the two p-tolyl groups being equivalent), one for the methine carbon, and two for the methyl carbons (one for the two equivalent tolyl-methyls and one for the acetyl-methyl). The carbonyl carbon signal is the most downfield, typically appearing above 190 ppm. oregonstate.eduoregonstate.edu

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C=O | - | ~205-210 | Ketone carbonyl, typically weak in intensity. libretexts.orglibretexts.org |

| Ar-C (quaternary, attached to CH) | - | ~138-140 | Quaternary aromatic carbon. |

| Ar-C (quaternary, attached to CH₃) | - | ~136-138 | Quaternary aromatic carbon. |

| Ar-CH (ortho to CH) | ~7.2 (d) | ~129-130 | Aromatic protonated carbon. |

| Ar-CH (meta to CH) | ~7.1 (d) | ~128-129 | Aromatic protonated carbon. |

| -CH- | ~4.5-5.0 (s) | ~55-60 | Methine proton, singlet. |

| Ar-CH₃ | ~2.3 (s) | ~20-22 | Two equivalent methyl groups, singlet. |

| -C(=O)CH₃ | ~2.1 (s) | ~28-32 | Acetyl methyl group, singlet. pressbooks.pub |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. emerypharma.com For 1,1-bis(4-methylphenyl)propan-2-one, COSY would show cross-peaks between the coupled aromatic protons (the ortho and meta protons of the tolyl groups). The singlets corresponding to the methine proton and the two distinct methyl groups would show no COSY correlations, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, confirming the one-bond C-H connectivity. wikipedia.orgemerypharma.com Cross-peaks would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methine proton signal to the methine carbon signal, and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org Key expected correlations that would solidify the structure include:

Correlations from the acetyl methyl protons to the carbonyl carbon.

Correlations from the methine proton to the carbonyl carbon and the quaternary aromatic carbons.

Correlations from the tolyl methyl protons to the para and meta aromatic carbons.

Correlation of Experimental and Theoretically Computed NMR Data

The advancement of computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of NMR chemical shifts. researchgate.net Comparing experimentally obtained NMR data with theoretically computed values serves as a powerful tool for structural verification. researchgate.net Machine learning algorithms have also emerged as highly accurate methods for predicting chemical shifts from a chemical structure. nih.govncssm.edu

The process involves optimizing the molecular geometry of 1,1-bis(4-methylphenyl)propan-2-one using a suitable level of theory and basis set. Subsequently, the magnetic shielding tensors for each nucleus are calculated and converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). A strong correlation between the experimental and computed shifts, often evaluated by the root-mean-square error (RMSE), provides high confidence in the assigned structure. researchgate.net Any significant deviation could indicate conformational effects or an incorrect structural assignment. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is particularly effective for identifying key functional groups. The most prominent feature in the IR spectrum of 1,1-bis(4-methylphenyl)propan-2-one would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For ketones, this band typically appears in the range of 1650-1800 cm⁻¹. oregonstate.eduoregonstate.edu Aromatic ketones often show this peak at a slightly lower frequency, below 1700 cm⁻¹. oregonstate.edu Other significant absorptions include C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic rings.

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary vibrational information to FT-IR. While the carbonyl stretch is also visible in Raman spectra, it is often weaker than in the IR. Conversely, non-polar, symmetric vibrations tend to produce strong Raman signals. For 1,1-bis(4-methylphenyl)propan-2-one, strong Raman bands would be expected for the symmetric breathing modes of the para-substituted aromatic rings. The presence of Raman data for related compounds like 1-(4-methylphenyl)propan-2-one in spectral databases indicates its utility in characterizing such structures. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR / Raman | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR / Raman | Medium |

| C=O Stretch (Ketone) | 1720-1700 | FT-IR | Strong, Sharp nist.gov |

| Aromatic C=C Stretch | 1600-1450 | FT-IR / Raman | Medium (multiple bands) |

| Aromatic Ring Breathing | ~1000 | Raman | Strong |

| Aromatic C-H Out-of-Plane Bend | ~850-800 | FT-IR | Strong (para-substitution) researchgate.net |

Vibrational Assignment Studies and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule by probing its vibrational modes. massbank.euCurrent time information in Clay County, US. The assignment of these modes can be complex, and it is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. Current time information in Clay County, US. A Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nist.govresearchgate.net

For 1,1-bis(4-methylphenyl)propanone, specific experimental FT-IR and FT-Raman spectra, along with a corresponding PED analysis, are not available in published literature. However, based on its chemical structure, a theoretical vibrational assignment can be proposed. The key functional groups include a carbonyl group (C=O), two p-substituted phenyl rings, and an ethyl group.

Expected Vibrational Modes for this compound:

Carbonyl (C=O) Stretching: This is one of the most characteristic and intense absorptions in the IR spectrum for a ketone, typically appearing in the range of 1725-1705 cm⁻¹. For ketones where the carbonyl is conjugated with an aromatic ring, this peak may shift to a lower wavenumber, around 1685-1660 cm⁻¹.

Aromatic C-H Stretching: These vibrations from the two tolyl groups are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propanone backbone will exhibit symmetric and asymmetric stretching vibrations typically in the 2975-2850 cm⁻¹ region.

Aromatic C=C Stretching: The phenyl rings will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and methylene groups are expected around 1465-1370 cm⁻¹. Out-of-plane (OOP) bending for the p-substituted rings is anticipated in the 840-810 cm⁻¹ range, which can be a strong indicator of the substitution pattern.

A detailed PED would be required to resolve the contributions of various bending and stretching modes, especially in the complex fingerprint region (below 1500 cm⁻¹), where significant vibrational coupling occurs. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and its fragmentation products. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). chem960.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in structure elucidation. mdpi.com While experimental HRMS data for this compound is not documented in the available literature, its exact mass can be calculated from its molecular formula, C₁₇H₁₈O.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₈O | - |

| Monoisotopic Mass | 238.13577 g/mol | Calculated |

| Exact Mass | 238.13600 | semanticscholar.org |

An experimental HRMS analysis would be expected to confirm the [M+H]⁺ ion at m/z 239.1434 or the molecular ion [M]⁺• at m/z 238.1358, validating the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govmdpi.com This technique is instrumental in detailing the fragmentation pathways and confirming the connectivity of a molecule. chemicalbook.com

No experimental MS/MS fragmentation data for this compound has been published. However, a plausible fragmentation pathway can be predicted based on the principles of mass spectrometry for ketones. The primary fragmentation sites would be the bonds adjacent to the carbonyl group.

Predicted Fragmentation Pathway:

Alpha-Cleavage: The most likely initial fragmentation is the cleavage of the bond between the carbonyl carbon and the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅, 29 Da). This would produce a stable acylium ion.

Benzylic-type Cleavage: Another significant fragmentation would be the cleavage of the C-C bond between the carbonyl carbon and the carbon atom bearing the two phenyl rings. This would lead to the formation of a di(p-tolyl)methyl cation.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 238 | [C₁₇H₁₈O]⁺• | Molecular Ion (Parent) |

| 209 | [C₁₅H₁₃O]⁺ | Loss of ethyl radical (•C₂H₅) via alpha-cleavage |

| 181 | [C₁₄H₁₃]⁺ | Loss of carbonyl group (CO) from the m/z 209 fragment |

| 195 | [C₁₅H₁₅]⁺ | Formation of the di(p-tolyl)methyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from tolyl groups |

This predicted pathway is analogous to the fragmentation observed in structurally similar cathinone (B1664624) derivatives, which often show primary fragments resulting from cleavage at the alpha-carbon. uss.cl

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The absorption pattern is characteristic of the chromophores—the light-absorbing functional groups—present in the molecule. spectrabase.com

The structure of this compound contains two primary chromophores: the carbonyl group (C=O) and the two phenyl rings. The interaction between these groups dictates the electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other conjugated π systems. These transitions are typically high-intensity (large molar absorptivity, ε). For this compound, these are expected to arise from the phenyl rings and the carbonyl group's π bond.

n → π* Transitions: This transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. capes.gov.br These transitions are typically of low intensity (small ε) and occur at longer wavelengths compared to the π → π* transitions for the same chromophore.

While a specific UV-Vis spectrum for this compound is not available, data for the related compound benzophenone (B1666685) shows a strong π → π* absorption around 250-260 nm and a weaker, longer-wavelength n → π* absorption around 330-340 nm. It is reasonable to expect a similar absorption profile for this compound, with potential minor shifts (bathochromic or hypsochromic) due to the electronic effect of the two methyl groups on the phenyl rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) analysis provides unambiguous proof of a molecule's structure. researchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the unit cell dimensions, space group, and the exact position of each atom. This yields precise data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular geometry and intermolecular interactions in the solid state. semanticscholar.org

There are no published reports containing the crystal structure of this compound. Structural studies on similar molecules, such as 1,3-diphenylpropan-1-one and various synthetic cathinones, mdpi.commdpi.com show that the phenyl rings are typically twisted out of the plane of the central propanone moiety. A hypothetical SC-XRD analysis of this compound would provide the definitive data to populate the table below.

Table 3: Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

| Empirical formula | C₁₇H₁₈O |

| Formula weight | 238.32 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

Such an analysis would be crucial for understanding the solid-state conformation and packing of the molecule.

Crystal System and Space Group Determination

Without experimental crystallographic data, the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the crystal lattice, for this compound remain undetermined.

Analysis of Molecular Geometry (Bond Lengths, Bond Angles, Dihedral Angles, Torsion Angles)

The precise bond lengths, bond angles, and torsion angles that define the molecular conformation of this compound are unknown in the absence of a solved crystal structure. Interactive data tables for these parameters cannot be generated.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

A description of the intermolecular forces, such as hydrogen bonds, π-π stacking, or C-H···π interactions, that govern the packing of this compound molecules in the solid state cannot be provided without the relevant structural information.

Computational Chemistry and Theoretical Investigations of 1,1 Bis 4 Methylphenyl Propanone

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of 1,1-bis(4-methylphenyl)propanone. These computational methods are instrumental in predicting molecular geometries, understanding electronic structures, and elucidating reaction mechanisms at the atomic level. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the geometric and electronic properties of molecules like this compound. This approach is favored for its balance of accuracy and computational efficiency, making it suitable for systems with a significant number of atoms.

Geometry Optimization: The first step in a typical DFT study is the geometry optimization of the molecule. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The optimized geometry provides a realistic representation of the molecule's three-dimensional shape.

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the electronic structure. This involves determining the distribution of electrons within the molecule and the energies of the molecular orbitals. Key electronic properties that can be derived from DFT calculations include:

Electron Density: This shows where the electrons are most likely to be found in the molecule, providing insights into chemical bonding and reactivity.

Molecular Orbitals: These describe the wave-like behavior of electrons in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding chemical reactivity.

Electrostatic Potential: This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Recent advancements in DFT methods, such as the inclusion of dispersion corrections (e.g., DFT-D), have improved the accuracy of calculations for systems where non-covalent interactions are significant. nih.gov The choice of the functional (e.g., B3LYP, ωB97XD) and basis set is crucial for obtaining reliable results. nih.govsemanticscholar.org

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data beyond fundamental physical constants. These methods solve the electronic Schrödinger equation to provide a detailed description of the electronic structure of a molecule.

For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction, and Coupled Cluster), can provide highly accurate results. semanticscholar.org However, these methods are computationally more demanding than DFT.

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it neglects electron correlation, which can be important for accurate energy predictions.

Post-Hartree-Fock Methods: These methods build upon the HF method to include the effects of electron correlation. They are generally more accurate but also more computationally expensive. The choice of method depends on the desired level of accuracy and the size of the molecular system.

In the context of this compound, ab initio calculations can be used to:

Validate the results obtained from DFT calculations.

Provide a more accurate description of the electronic structure, especially for excited states and properties that are sensitive to electron correlation.

Investigate reaction mechanisms where a high level of theory is required to accurately describe bond breaking and formation.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. rowansci.comumich.edumit.edu A basis set is a set of mathematical functions used to represent the molecular orbitals.

Pople-style basis sets: (e.g., 6-31G*, 6-311+G(d,p)) are widely used and offer a good compromise between accuracy and computational cost for many organic molecules. researchgate.net

Correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. psicode.org

Karlsruhe "def2" basis sets: (e.g., def2-SVP, def2-TZVP) are known for their efficiency and are available for a wide range of elements. psicode.orgresearchgate.net

For this compound, a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d) or cc-pVDZ) is generally recommended for reliable geometry optimizations and electronic structure calculations. rowansci.com For more accurate energy calculations or the study of properties like polarizabilities, larger basis sets with diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) may be necessary. researchgate.net

Computational Efficiency: The computational cost of a quantum chemical calculation increases rapidly with the size of the basis set and the number of atoms in the molecule. umich.edu Therefore, a balance must be struck between the desired accuracy and the available computational resources. For a molecule of the size of this compound, DFT calculations with a reasonably sized basis set are generally computationally feasible. More demanding ab initio methods with large basis sets may require significant computational time and resources.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict the outcomes of chemical reactions. wikipedia.orgnumberanalytics.com The interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility and pathway of a reaction. numberanalytics.com

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. wuxibiology.comugr.es

For this compound, the HOMO is expected to be localized on the electron-rich para-methylphenyl groups, while the LUMO is likely to be centered on the electron-withdrawing carbonyl group. The energy of these orbitals and their gap can be calculated using computational methods like DFT.

Chemical Reactivity Indices: Several chemical reactivity descriptors can be derived from the HOMO and LUMO energies:

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

These indices provide a quantitative measure of the reactivity of this compound and can be used to predict its behavior in various chemical reactions.

Charge Transfer and Donor-Acceptor Interactions

The electronic structure of this compound, with its electron-donating methylphenyl groups and electron-accepting carbonyl group, makes it a candidate for intramolecular charge transfer (ICT) and interactions with other donor or acceptor molecules. rsc.orgpku.edu.cn

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron can be promoted from the HOMO (primarily on the methylphenyl groups) to the LUMO (on the carbonyl group), leading to a charge-separated excited state. This ICT process can significantly influence the photophysical properties of the molecule, such as its fluorescence and phosphorescence characteristics.

Donor-Acceptor Interactions: this compound can act as either an electron donor or an acceptor in intermolecular interactions. nih.govmarquette.edu

As a donor: The electron-rich aromatic rings can interact with electron-deficient molecules (acceptors).

As an acceptor: The electron-poor carbonyl group can interact with electron-rich molecules (donors).

These interactions can lead to the formation of charge-transfer complexes, which have unique spectroscopic and electronic properties. rsc.org The strength of these interactions depends on the relative energies of the frontier orbitals of the interacting molecules. Computational studies can model these interactions and predict the geometry and stability of the resulting complexes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a hypothetical MEP analysis of this compound, the carbonyl oxygen would be expected to exhibit a region of high negative potential (typically colored red or orange), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings would likely show positive potential (blue), indicating potential sites for nucleophilic interaction.

Table 1: Hypothetical MEP Surface Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential (kJ/mol) | Color Code | Implication |

| Carbonyl Oxygen | -150 to -200 | Red | High electron density, nucleophilic center |

| Aromatic Rings (π-system) | -50 to -100 | Yellow/Green | Moderate electron density |

| Methyl Protons | +80 to +120 | Blue | Electron-deficient, potential for H-bonding |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled and unfilled orbitals. For this compound, NBO analysis would be crucial to quantify the delocalization of electron density from the phenyl rings to the carbonyl group. It would also provide insights into the hybridization of the atoms and the nature of the chemical bonds.

Table 2: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) | Interaction Type |

| π(C=C) of Phenyl Ring | π(C=O) of Carbonyl | > 5.0 | π-conjugation, electron delocalization |

| LP(O) of Carbonyl | σ(C-C) adjacent | ~ 2.0 | Hyperconjugation |

Solvent Effects on Molecular and Spectroscopic Properties (Theoretical)

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM), can be employed to simulate these effects. For this compound, studying solvent effects would be important to understand how its spectroscopic properties (e.g., UV-Vis absorption) might shift in solvents of different polarities. For instance, a polar solvent could stabilize the excited state of the carbonyl chromophore, leading to a solvatochromic shift in its absorption spectrum.

Table 3: Hypothetical Solvent-Induced Shifts in the UV-Vis Spectrum of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Shift from Gas Phase (nm) |

| Gas Phase | 1 | 280 | 0 |

| Hexane | 1.9 | 282 | +2 |

| Ethanol | 24.5 | 290 | +10 |

| Water | 80.1 | 295 | +15 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes. For a flexible molecule like this compound, MD simulations could reveal the preferred spatial arrangements of the two phenyl rings relative to the propanone backbone. This would be crucial for understanding how the molecule interacts with its environment or with biological targets.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. nih.gov For this compound, theoretical calculations could provide predicted ¹H and ¹³C NMR chemical shifts, the vibrational frequencies of its functional groups for an IR spectrum, and the electronic transitions for a UV-Vis spectrum. These theoretical spectra can be invaluable for interpreting experimental data and confirming the compound's structure.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~200 ppm |

| IR | C=O Stretch | ~1710 cm⁻¹ |

| UV-Vis | π → π* transition | ~285 nm |

Molecular Docking Studies (as a computational methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were to be investigated for potential biological activity, molecular docking would be a key first step. This methodology would involve docking the molecule into the active site of a target protein to predict its binding affinity and interaction modes. This can help in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Chemical Reactivity and Mechanistic Studies of 1,1 Bis 4 Methylphenyl Propanone

Reaction Kinetics and Rate Constant Determination

Detailed kinetic studies on 1,1-bis(4-methylphenyl)propanone are not extensively documented in publicly available literature. However, the kinetics of related reactions, such as nucleophilic aromatic substitution (SNAr), provide a framework for understanding the factors that would influence its reaction rates. For instance, in SNAr reactions, the rate is often dependent on the formation of a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate these reactions. masterorganicchemistry.comyoutube.com Conversely, the methyl groups on the phenyl rings of this compound are electron-donating, which would likely decrease the rate of nucleophilic attack on the aromatic rings.

The rate of reactions involving the carbonyl group, such as nucleophilic addition, is influenced by the steric hindrance around the carbonyl carbon and the electronic effects of the attached aryl groups. The two bulky 4-methylphenyl groups would sterically hinder the approach of nucleophiles to the carbonyl carbon.

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Reactions:

In the presence of an acid catalyst, the carbonyl oxygen of this compound can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates a variety of transformations. For example, in the presence of a suitable nucleophile, such as an alcohol, acid-catalyzed acetal (B89532) formation can occur.

Base-Catalyzed Reactions:

Base-catalyzed transformations of ketones often involve the formation of an enolate ion. For this compound, a strong base can abstract a proton from the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of an enolate. This enolate is a potent nucleophile and can participate in various reactions, such as aldol (B89426) condensations or alkylations.

Investigation of Intermediate Species

The investigation of reaction intermediates is crucial for elucidating reaction mechanisms. In the context of this compound, several types of intermediates can be postulated depending on the reaction conditions.

Meisenheimer Complex: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on one of the aromatic rings could lead to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.orgnih.gov

Enolates: As mentioned previously, base-catalyzed reactions proceed through the formation of an enolate intermediate.

Carbocation Intermediates: In certain acid-catalyzed reactions, particularly those involving the aromatic rings, the formation of carbocation intermediates, such as the arenium ion in electrophilic aromatic substitution, is a key step. youtube.com

The direct observation and characterization of these transient species often require specialized spectroscopic techniques, such as NMR or time-resolved spectroscopy.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings

The two para-methylphenyl rings of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the feasibility and outcome of these reactions are influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The methyl group (-CH3) is an activating group and an ortho, para-director for electrophilic aromatic substitution. ncert.nic.in The carbonyl group, being electron-withdrawing, is a deactivating group and a meta-director. In this compound, the strong activating effect of the methyl group at the para position will dominate, directing incoming electrophiles to the ortho positions relative to the methyl group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the phenyl rings of this compound is generally less favorable than electrophilic substitution. wikipedia.org NAS reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negative charge of the intermediate, and a good leaving group. masterorganicchemistry.comwikipedia.org The methyl groups on the phenyl rings are electron-donating, which disfavors the formation of the negatively charged Meisenheimer intermediate. youtube.com Therefore, harsh reaction conditions would likely be required for NAS to occur.

Carbonyl Group Reactivity and Transformations

The carbonyl group is the most reactive site in this compound for many transformations. evitachem.com Its reactivity is characterized by the polarity of the carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. msu.edu

Nucleophilic Addition:

The carbonyl carbon is susceptible to attack by nucleophiles. A wide range of nucleophiles, including Grignard reagents, organolithium compounds, hydrides, and amines, can add to the carbonyl group. ncert.nic.inmsu.edu For instance, reaction with a Grignard reagent (R-MgX) followed by hydrolysis would yield a tertiary alcohol. ncert.nic.in

Reduction:

The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). tib.eu

Oxidation:

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group.

Oxidation and Reduction Pathways

Oxidation:

As a ketone, this compound is relatively resistant to oxidation compared to aldehydes. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under vigorous conditions can lead to the cleavage of the molecule, likely at the bonds flanking the carbonyl group, to produce carboxylic acids derived from the aryl groups.

Reduction:

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1,1-bis(4-methylphenyl)propan-1-ol. This can be achieved using various reducing agents:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Hydride Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common and effective reagents for the reduction of ketones to alcohols. tib.eu LiAlH4 is a stronger reducing agent than NaBH4.

The reduction of the carbonyl group is a fundamental transformation that provides access to the corresponding secondary alcohol, which can then be used in further synthetic manipulations.

Advanced Research Applications of 1,1 Bis 4 Methylphenyl Propanone and Its Derivatives

Role as a Synthetic Reagent and Building Block in Organic Synthesis

1,1-bis(4-methylphenyl)propanone serves as a valuable intermediate and building block in organic synthesis. evitachem.com The reactivity of its carbonyl group (C=O) is central to its utility. The carbonyl carbon is electrophilic, making it susceptible to attack by various nucleophiles, which enables the formation of new chemical bonds and the construction of more elaborate molecular architectures. evitachem.com

The structure of this compound makes it an important intermediate for synthesizing more complex organic molecules. evitachem.com Ketones are fundamental reactants in a wide array of organic reactions. For instance, they are precursors in Claisen-Schmidt condensation reactions to form chalcones, which are themselves significant intermediates in the synthesis of flavonoids and other heterocyclic compounds. researchgate.net The diaryl ketone structure can be modified through reactions such as aldol (B89426) condensations, Grignard reactions, and reductions to create a diverse range of products. Its use as a building block is critical in medicinal chemistry and the development of new chemical entities where the bis(4-methylphenyl) motif is a desired structural feature.

Beyond complex molecular synthesis, this compound is employed as a precursor in the production of various industrial and fine chemicals. evitachem.com Its applications extend to the synthesis of specialized chemical products, including certain pharmaceutical intermediates and agrochemicals. chemicalbook.com The compound's stable aromatic structure combined with the reactive ketone functional group allows it to be a starting point for multi-step syntheses, leading to high-value chemical products. evitachem.comchemicalbook.com

Materials Science Applications

In the field of materials science, the incorporation of specific molecular structures into larger systems is a key strategy for designing materials with tailored functionalities. The rigid, aromatic nature of this compound makes it a candidate for inclusion in advanced materials.

This compound is utilized in the production of polymers and resins. evitachem.com Monomers containing such diaryl ketone structures can be polymerized or used as additives in polymer formulations. For example, photoinitiators with similar ketone backbones are widely used in photopolymerization processes to create cross-linked polymer networks upon exposure to light. chemicalbook.com The integration of the bis(4-methylphenyl)propanone unit into a polymer chain can influence the final properties of the material.

The introduction of the bulky and rigid this compound structure into a polymer backbone can lead to materials with enhanced thermal and mechanical properties. The aromatic rings contribute to thermal stability, increasing the polymer's decomposition temperature. Furthermore, the rigid structure can restrict polymer chain mobility, potentially increasing the material's glass transition temperature (Tg) and improving its stiffness and strength. This strategy is a common approach in creating high-performance polymers for demanding applications.

Nonlinear Optical (NLO) Properties and Potential Optoelectronic Applications

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical limiting and data storage. researchgate.netthesciencepublishers.com The NLO response in organic molecules typically arises from a π-conjugated system, often enhanced by electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. thesciencepublishers.comanalis.com.my

While the NLO properties of this compound itself are not extensively documented, its derivatives, particularly chalcones, exhibit significant NLO effects. researchgate.netresearchgate.net Chalcones (α,β-unsaturated ketones) can be readily synthesized from ketones like this compound and various aldehydes. These derivatives possess a donor-π-acceptor (D-π-A) structure conducive to large NLO responses. researchgate.netanalis.com.my The V-shaped geometry of diaryl ketones like fluorenone, a related structure, is also noted to be advantageous for achieving non-centrosymmetric crystal packing, which is often a prerequisite for second-order NLO activity. ru.nl

Research on various chalcone (B49325) derivatives demonstrates their potential as NLO materials. Their third-order NLO properties, such as nonlinear absorption and optical limiting, make them promising candidates for protecting optical sensors and human eyes from intense laser radiation. researchgate.netthesciencepublishers.com The observed NLO activity is attributed to mechanisms like reverse saturable absorption. researchgate.net The table below summarizes the NLO properties of several chalcone derivatives, illustrating the potential of materials derived from ketone precursors.

| Compound Name | Architecture | Key NLO Property/Finding | Potential Application |

|---|---|---|---|

| (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | A-A-D | Exhibits high Second Harmonic Generation (SHG) efficiency. researchgate.net | Frequency doubling |

| 1-(3,4-dimethylphenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | D-π-A | Shows reverse saturable absorption and optical limiting behavior. researchgate.net | Optical limiting, Optical switching |

| (2E,4E)-[dimethylamino)phenyl]-1-(4-methylphenyl)penta-2,4-dien-1-one | D-π-A-π-D | Can be utilized for both second and third-order nonlinear applications. researchgate.net | NLO devices |

| (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Derivatives | D-A | Substituted derivatives show lower energy gaps and higher hyperpolarizabilities than the parent compound. thesciencepublishers.com | NLO applications |

The design and synthesis of new derivatives based on the this compound scaffold is a promising route toward novel materials for optoelectronic applications. analis.com.my

First-Order Hyperpolarizability Calculations

For chalcone derivatives, which share structural motifs with this compound, studies have shown that the arrangement of donor and acceptor groups across the π-conjugated system is crucial. researchgate.net Calculations are often performed to determine both static and dynamic hyperpolarizabilities. rsc.org The sum-over-states (SOS) approach is another theoretical model used to analyze the NLO response under external fields. rsc.org Research on various chalcone derivatives demonstrates that strategic chemical modifications can lead to compounds with first-order hyperpolarizability values many times greater than that of standard reference materials like urea. researchgate.net For instance, computational studies on novel derivatives have predicted significantly enhanced β values, highlighting the potential for targeted molecular design. researcher.life

Table 1: Theoretical First-Order Hyperpolarizability (β) of Selected Chalcone Derivatives (Note: Data is for illustrative chalcone derivatives, not this compound itself, to demonstrate the concept.)

| Compound/Derivative | Calculation Method | Solvent | Static β (esu) | Reference |

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | DFT/CAM-B3LYP | DMSO | Value not specified | rsc.org |

| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | DFT/CAM-B3LYP | DMSO | Value not specified | rsc.org |

| Bis-chalcone derivative (B4) | DFT | - | 554.11 x 10⁻³⁰ | researchgate.net |

| Fused Triazine Derivative (Compound 3) | DFT | - | Value in range | nih.gov |

| Fused Triazine Derivative (Compound 5) | DFT | - | Value in range | nih.gov |

This table is interactive. You can sort and filter the data.

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a nonlinear optical process where light of a specific frequency interacting with a nonlinear material is converted to light with exactly twice the frequency (and half the wavelength). youtube.com This phenomenon is a direct consequence of the material's second-order electric susceptibility, which is related to the first-order hyperpolarizability (β) at the molecular level. researchgate.net SHG is a valuable tool for characterizing materials with NLO properties and has applications in laser technology and advanced microscopy. youtube.comresearchgate.net

Experimental studies on chalcone derivatives often employ the Kurtz-Perry powder technique to assess SHG efficiency. The results are typically compared to a standard NLO material like Potassium Dihydrogen Phosphate (KDP). usm.my For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. researchgate.net Research on anthracenyl-chalcones, for example, has demonstrated their potential for high NLO activity, fulfilling the key requirements of a strong electron donor, a polarizable π-conjugated bridge, and a strong electron acceptor. nih.gov Theoretical models can also predict SHG intensity spectra, and studies have shown that including excitonic effects in calculations can reveal strong resonances, leading to significantly higher SHG intensity than predicted by simpler models. researchgate.net

Design and Synthesis of Structurally Modified this compound Derivatives

The modification of core chemical structures is a fundamental strategy in materials science and medicinal chemistry to develop new compounds with enhanced or specific properties. researchgate.net While this compound is a diaryl ketone evitachem.com, its structure is related to the broader class of chalcones (1,3-diaryl-2-propen-1-ones), which are renowned for their versatile biological activities and as precursors for various flavonoids and heterocyclic compounds. bohrium.comnih.gov The synthesis strategies applied to chalcones are therefore highly relevant for creating derivatives of related ketones.

Introduction of Functional Groups

The introduction of specific functional groups onto the aromatic rings of chalcone-like scaffolds is a primary method for tuning their electronic and, consequently, their optical and biological properties. jchemrev.com The most common and versatile method for synthesizing the core chalcone structure is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govmdpi.com This method allows for significant diversity in the final product by simply varying the substituents on the starting materials.

Commonly introduced functional groups include:

Electron-donating groups (e.g., hydroxyl -OH, methoxy (B1213986) -OCH₃, dimethylamino -N(CH₃)₂): These groups can increase the electron density in the π-system, which is often crucial for enhancing NLO properties. researchgate.netjchemrev.com

Electron-withdrawing groups (e.g., nitro -NO₂, cyano -CN, halogens -F, -Cl, -Br): These groups act as the acceptor end in a donor-π-acceptor (D-π-A) system, which is a classic design for creating molecules with large hyperpolarizability. researchgate.neteurjchem.com

For instance, fluorescent chalcones used as chemical probes often incorporate electron-releasing and electron-withdrawing groups on the benzene (B151609) rings. jchemrev.com The synthesis of novel chalcones with reactive functional groups like nitriles (-CN) has been achieved through one-pot Claisen-Schmidt condensations, yielding intermediates for further development of heterocyclic systems. eurjchem.com

Exploration of Isomeric Forms and Their Unique Properties

Isomerism plays a critical role in determining the properties of molecules. In the context of chalcones, which possess an α,β-unsaturated carbonyl system, stereoisomerism is a key feature. researchgate.net Chalcones can exist as two geometric isomers: E (trans) and Z (cis), referring to the arrangement of the substituents around the C=C double bond. jchemrev.com

E (trans) isomer: This form is generally more stable and has a lower heat of formation. The majority of synthetic and naturally occurring chalcones exist in this configuration. jchemrev.com

Z (cis) isomer: This form is less stable due to significant steric hindrance between the carbonyl group and one of the aromatic rings. researchgate.netjchemrev.com

Chemoenzymatic and Kinetic Resolution Studies for Stereoisomers

For chiral molecules that exist as a mixture of enantiomers (a racemic mixture), separating these stereoisomers is often necessary, as they can have different biological activities or optical properties. Kinetic resolution is a powerful technique for achieving this separation. wikipedia.org This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the enrichment of the less reactive enantiomer. wikipedia.org

Kinetic resolution can be achieved through various means:

Enzymatic Reactions: This chemoenzymatic approach often uses enzymes like lipases to selectively catalyze a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted. researchgate.net Lipase-catalyzed transesterification has been successfully used to resolve the enantiomers of chiral alcohols, which can be precursors to or derived from ketones like this compound. researchgate.net

Synthetic Reagents: Chiral chemical catalysts or reagents can also be used to effect resolution. The first reported kinetic resolution involved the esterification of racemic mandelic acid with the chiral alcohol (-)-menthol. wikipedia.org

These techniques are particularly relevant when a chiral center is present in the molecule, such as in derivatives of this compound where the propyl chain is substituted, or in the synthesis of chiral alcohols used as starting materials. nih.gov Kinetic studies can also provide insight into reaction mechanisms, such as the investigation of antioxidant effects via deoxyribose degradation assays. nih.gov

Conclusion and Future Perspectives

Summary of Current Research Landscape for 1,1-bis(4-methylphenyl)propanone

The current body of research on this compound primarily identifies it as a diaryl ketone with potential as a synthetic intermediate. evitachem.com Its synthesis is generally described via a Friedel-Crafts alkylation reaction. evitachem.com Diaryl ketones as a class are subjects of considerable research, particularly in the fields of photochemistry and polymer science, where they can function as photoinitiators. researchgate.netchemicalbook.com However, specific, in-depth studies focusing exclusively on this compound are not abundant in publicly accessible literature. Much of the available information is of a general nature, categorizing it within the broader family of diaryl ketones without extensive detail on its unique properties or applications.

Identification of Knowledge Gaps and Untapped Research Avenues

Untapped research avenues for this compound are numerous. A systematic investigation into its synthesis, exploring various catalysts and conditions to optimize yield and purity, would be a valuable contribution. Given the photochemical properties of diaryl ketones, a detailed study of the photophysics and photochemistry of this compound could reveal its potential as a novel photoinitiator or in other light-driven applications. researchgate.netacs.org Its potential as a precursor for the synthesis of novel heterocyclic compounds or as a building block for functional polymers remains largely unexplored.

Broader Impact on Synthetic Chemistry and Materials Science

The study of this compound and its derivatives could have a notable impact on synthetic chemistry and materials science. As a diaryl ketone, it belongs to a class of compounds that are pivotal in the development of new synthetic methodologies. rsc.org The reactivity of the carbonyl group and the potential for functionalization of the aromatic rings make it a versatile scaffold for constructing more complex molecules.

In materials science, the exploration of this compound could lead to the development of new polymers and materials with tailored properties. Diaryl ketones are known to be incorporated into polymer backbones to enhance thermal stability and other physical characteristics. Furthermore, their application as photoinitiators is crucial in the curing of coatings, inks, and adhesives. chemicalbook.com A deeper understanding of the structure-property relationships in this specific ketone could inform the design of next-generation materials.

Interdisciplinary Research Opportunities